Pyridin-3-yl(pyridin-4-yl)methanone
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Overview
Description
Pyridin-3-yl(pyridin-4-yl)methanone is a heterocyclic compound featuring two pyridine rings connected by a methanone group
Mechanism of Action
Target of Action
Pyridin-3-yl(pyridin-4-yl)methanone is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that play a crucial role in cellular processes such as cell division, signal transduction, and differentiation .
Mode of Action
The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation state of proteins, which can alter their function and lead to changes in cellular processes .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These include pathways involved in cell division and signal transduction . The downstream effects of these changes can include altered cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action include changes in protein function due to altered phosphorylation states, and potential changes in cell growth and differentiation due to its effects on protein kinase pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(pyridin-4-yl)methanone typically involves the oxidation of pyridin-3-ylmethane or pyridin-4-ylmethane. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source under mild conditions . This method provides moderate to good yields and is environmentally friendly due to the use of water as the oxidant.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using transition metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-3-yl and pyridin-4-yl ketones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridin-3-yl and pyridin-4-yl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pyridin-3-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: Similar in structure but with the methanone group attached to the 2-position of the pyridine ring.
Pyridin-4-yl-methanone: Similar in structure but with the methanone group attached to the 4-position of the pyridine ring.
Uniqueness
Pyridin-3-yl(pyridin-4-yl)methanone is unique due to the specific positioning of the methanone group, which influences its chemical reactivity and biological activity. The presence of two pyridine rings also enhances its potential for forming hydrogen bonds and interacting with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
pyridin-3-yl(pyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBEXFZRUHWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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